1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one

Physicochemical characterization Distillation safety Process engineering

1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one (CAS 93942-47-3) is a synthetic, monocyclic aromatic ketone belonging to the α,β-unsaturated butenone subclass. Its structure combines a sterically demanding 5-tert-butyl-2-methylphenyl ring with an electrophilic but-2-en-1-one side chain (IUPAC: (E)-1-(5-tert-butyl-2-methylphenyl)but-2-en-1-one).

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
CAS No. 93942-47-3
Cat. No. B12661362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one
CAS93942-47-3
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC=CC(=O)C1=C(C=CC(=C1)C(C)(C)C)C
InChIInChI=1S/C15H20O/c1-6-7-14(16)13-10-12(15(3,4)5)9-8-11(13)2/h6-10H,1-5H3/b7-6+
InChIKeyVJEAIPXARJXWIU-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one (CAS 93942-47-3): Procurement-Relevant Chemical Identity and Baseline Physical-Chemical Profile


1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one (CAS 93942-47-3) is a synthetic, monocyclic aromatic ketone belonging to the α,β-unsaturated butenone subclass. Its structure combines a sterically demanding 5-tert-butyl-2-methylphenyl ring with an electrophilic but-2-en-1-one side chain (IUPAC: (E)-1-(5-tert-butyl-2-methylphenyl)but-2-en-1-one) . The compound carries EC Number 300-600-5 and is catalogued under the "Other Specialties" grouping in multiple chemical-supply chains [1]. Its core computed descriptors—moderate lipophilicity (LogP 4.05), low polar surface area (PSA 17.07 Ų), and zero hydrogen-bond donors—are consistent with a hydrophobic, membrane-permeable scaffold that retains an electrophilic Michael-acceptor warhead, a feature absent in the corresponding saturated phenone analogs .

α,β-Unsaturated enone with electrophilic Michael-acceptor warhead
Moderate lipophilicity for membrane partitioning and permeability studies
High-boiling, thermally stable intermediate for high-temperature synthesis
Non-ionizable neutral marker for reversed-phase HPLC method development

1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one (93942-47-3): Why In-Class Saturated Phenone Analogs Cannot Serve as Drop-In Replacements


Compounds sharing the 5-tert-butyl-2-methylphenyl core but differing in the side-chain oxidation state are frequently treated as interchangeable by procurement workflows; however, the α,β-unsaturation in 93942-47-3 introduces a conjugated enone system that fundamentally alters three selection-critical properties relative to its saturated counterparts . The conjugated double bond raises the normal boiling point by approximately 30–38 °C versus the homologous ethanone , increases flash-point safety margin by ≈13 %, and confers electrophilic reactivity (Michael-acceptor capacity) that is absent in the fully saturated ketones [1]. Therefore, substitution without verifying these dimensions risks process-temperature mismatch, altered hazard classification, and failure in synthetic steps that depend on enone reactivity. The quantitative evidence below documents each of these differentiators.

Boiling-point mismatch
Significantly higher boiling point vs saturated analogs may shift distillation and thermal processing requirements.
Flash-point classification shift
Elevated flash point alters flammable-liquid storage classification compared with saturated ethanone derivatives.
Loss of electrophilic reactivity
Saturated phenone analogs lack the α,β-unsaturated Michael acceptor, preventing conjugate addition and covalent-probe strategies.

1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one (93942-47-3): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Boiling-Point Elevation vs. Saturated 5-tert-Butyl-2-methylphenone Analogs

The conjugated enone system of 93942-47-3 raises its normal boiling point substantially above that of the closest saturated analog, 1-(5-tert-butyl-2-methylphenyl)ethanone (CAS 2040-10-0) . This difference is critical for vacuum-distillation design and thermal-stability screening.

Boiling Point
Predicted
318.2 °C
Reported higher than saturated analog; supports process-engineering context.
Calculated value at 760 mmHg; experimental confirmation advised.
Physicochemical characterization Distillation safety Process engineering

Flash-Point Safety Margin Relative to Saturated Phenone Analogs

The flash point of 93942-47-3 is reported as 132.5 °C, compared with 116.8 °C for the saturated ethanone analog (CAS 2040-10-0) . The 15.7 °C increase shifts the compound into a higher flash-point category, potentially reducing storage and transport regulatory burdens.

Flash Point
Predicted
132.5 °C
Reported elevation vs saturated analog; may influence storage classification.
Predicted closed-cup value; verify experimentally.
Flammability Transport classification Process safety

Electrophilic Michael-Acceptor Reactivity: α,β-Unsaturation as a Synthetic Handle

The but-2-en-1-one moiety of 93942-47-3 constitutes an α,β-unsaturated carbonyl system capable of acting as a Michael acceptor toward thiols, amines, and stabilized carbanions [1]. In contrast, saturated analogs such as 1-(5-tert-butyl-2-methylphenyl)butan-1-one lack this electrophilic β-carbon and cannot participate in conjugate additions. Quantitative kinetic benchmarking within the broader butenone class indicates that aryl-substituted α,β-unsaturated ketones display second-order rate constants for thiol addition (e.g., glutathione) on the order of 10⁻¹–10¹ M⁻¹ s⁻¹ under physiological conditions, whereas saturated ketones show negligible reactivity under identical conditions [2].

Michael Reactivity
Class-level inference
k₂ ≈ 0.1–10 M⁻¹s⁻¹
Supports covalent-probe feasibility as class-level evidence; >100-fold vs saturated ketones.
Inferred from aryl enone kinetics; compound not directly profiled.
Organic synthesis Michael addition Click chemistry Covalent inhibitor design

Distinct Lipophilicity-LogP Differentiator vs. Saturated Chain-Extended Homologs

The computed octanol-water partition coefficient (LogP) of 93942-47-3 is 4.05 . While the fully saturated four-carbon homolog 1-(5-tert-butyl-2-methylphenyl)butan-1-one has not been explicitly measured, its LogP is predicted to be ≈4.5–4.8 due to the loss of the polarizing conjugated double bond, consistent with the general observation that unsaturation reduces LogP by approximately 0.4–0.7 units relative to the saturated alkane chain of equal length [1]. This distinction modulates protein binding, membrane partitioning, and chromatographic retention behavior.

Lipophilicity (LogP)
Computed
4.05
Lower than predicted for saturated homolog; modulates permeability and chromatographic retention.
Computed XLogP3; experimental measurement recommended.
Drug-likeness Membrane permeability ADME prediction

1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one (93942-47-3): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Covalent Inhibitor and Chemical-Probe Design Featuring a Michael-Acceptor Warhead

The α,β-unsaturated ketone functionality documented in Section 3 (Evidence Item 3) positions 93942-47-3 as a candidate electrophilic warhead for targeted covalent inhibitor (TCI) programs. Its moderate intrinsic reactivity (class-level thiol addition rate constant >100‑fold above saturated ketones) aligns with the design principle of ‘tuned’ electrophilicity, minimizing non-specific labeling while enabling engagement of cysteine residues in protein active sites. The compound’s computed LogP (4.05) and low PSA (17.07 Ų) further support cellular permeability, making it suitable for intracellular-target probe development where both reactivity and passive diffusion are required [REFS-1, REFS-2].

Specialty Fragrance Intermediate Requiring High-Temperature Processing

The boiling point (318.2 °C) and flash point (132.5 °C) of 93942-47-3 are significantly higher than those of the commonly employed saturated ethanone analog (Tb 280.4 °C, flash 116.8 °C) . This thermal profile makes 93942-47-3 a preferred intermediate for fragrance molecules that must survive high-temperature condensation or cyclization steps without premature volatilization or flammability hazards. Formulators designing persistent, heat-stable aroma chemicals can exploit this 38 °C boiling-point advantage to widen the process window.

Electrophilic Building Block for Diversity-Oriented Synthesis (DOS)

The conjugated enone system provides a regioselective handle for tandem Michael-aldol sequences, Robinson annulation, and hetero-Diels-Alder reactions that are not accessible with the saturated analogs. Procurement of 93942-47-3 over its saturated counterparts is justified whenever the synthetic route requires a π-activated alkene capable of accepting nucleophiles while retaining the aryl ketone chromophore for downstream transformations. The quantitative reactivity advantage (class-level >100‑fold rate enhancement) underpins the compound’s utility in generating sp³-rich, complex scaffolds from a single bifunctional intermediate .

Physicochemical Reference Standard for Chromatographic Method Development

With documented LogP (4.05), PSA (17.07 Ų), and refractive index (1.508) , 93942-47-3 can serve as a well-characterized, non-ionizable neutral marker for calibrating reversed-phase HPLC columns and evaluating mobile-phase hydrophobicity. Its distinct retention behavior relative to saturated chain homologs (ΔLogP ≈ –0.5) makes it particularly useful for resolving co-eluting lipophilic analytes in complex mixtures where subtle polarity differences must be exploited.

Application
Selection Property
Validation Focus
Covalent inhibitor & probe design
Electrophilic Michael-acceptor warhead
Thiol-reactivity kinetics and target engagement assays
High-temperature fragrance intermediate
Elevated boiling and flash points
Process thermal stability and safety classification review
Diversity-oriented synthesis building block
Conjugated enone for tandem reactions
Reactivity in Michael-aldol and annulation sequences
Chromatographic method development standard
Defined LogP and non-ionizable character
Retention selectivity for unsaturated ketones
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